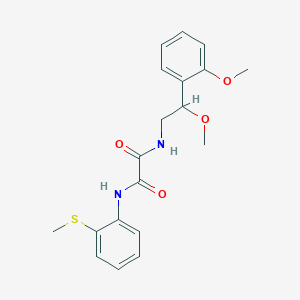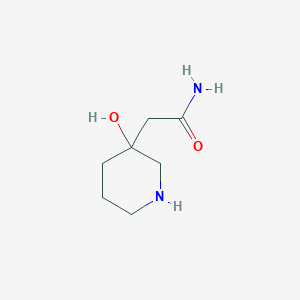
2-(3-Hydroxypiperidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypiperidin-3-yl)acetamide is a chemical compound with the molecular formula C7H14N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
作用機序
Target of Action
It is known that acetamide derivatives can interact with the aliphatic amidase expression-regulating protein .
Mode of Action
It is known that acetamide derivatives can negatively regulate the expression of the aliphatic amidase operon .
Biochemical Pathways
It is known that piperidine derivatives, which include 2-(3-hydroxypiperidin-3-yl)acetamide, can have a significant impact on various biological activities .
Result of Action
It is known that piperidine derivatives can exhibit various pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypiperidin-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxypiperidine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
化学反応の分析
Types of Reactions
2-(3-Hydroxypiperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-oxopiperidin-3-yl)acetamide.
Reduction: Formation of 2-(3-aminopiperidin-3-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
2-(3-Hydroxypiperidin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
類似化合物との比較
Similar Compounds
- 2-(3-Aminopiperidin-3-yl)acetamide
- 2-(3-Oxopiperidin-3-yl)acetamide
- 2-(3-Chloropiperidin-3-yl)acetamide
Uniqueness
2-(3-Hydroxypiperidin-3-yl)acetamide is unique due to the presence of both a hydroxyl group and an amide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
特性
IUPAC Name |
2-(3-hydroxypiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-6(10)4-7(11)2-1-3-9-5-7/h9,11H,1-5H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDRNQMYXZGQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2705264.png)
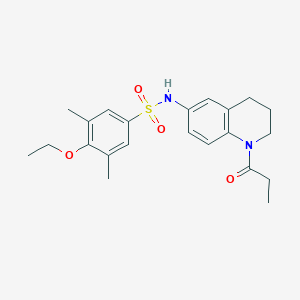
![{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DICHLOROBENZOATE](/img/structure/B2705269.png)

![Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2705272.png)
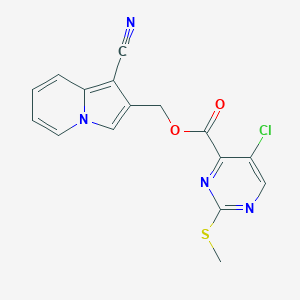
![2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2705275.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705276.png)

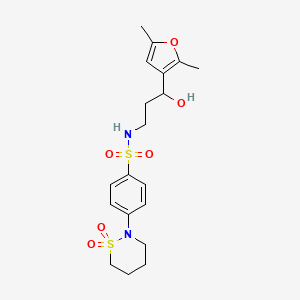
![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)

![1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2705284.png)
